molecular formula C11H14F4SSi B3069839 Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane CAS No. 1000293-91-3

Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane

Cat. No.: B3069839
CAS No.: 1000293-91-3
M. Wt: 282.37 g/mol
InChI Key: SOPWNVVASNITBW-UHFFFAOYSA-N
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Description

Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane is a specialized organosilicon compound with the molecular formula C11H14F4SSi It is characterized by the presence of a silicon atom bonded to three methyl groups and a tetrafluoro-2-(phenylthio)ethyl group

Scientific Research Applications

Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane has several applications in scientific research, including:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .

Mechanism of Action

The mechanism by which Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with other elements, while the tetrafluoro-2-(phenylthio)ethyl group can participate in various chemical reactions. These interactions can influence the stability, reactivity, and overall behavior of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(1,1,2,2-tetrafluoro-2-(phenylsulfanyl)ethyl)silane
  • Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)propyl)silane
  • Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)butyl)silane

Uniqueness

Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane is unique due to its specific combination of a silicon atom with a tetrafluoro-2-(phenylthio)ethyl group. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

trimethyl-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F4SSi/c1-17(2,3)11(14,15)10(12,13)16-9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPWNVVASNITBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(F)(F)SC1=CC=CC=C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F4SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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